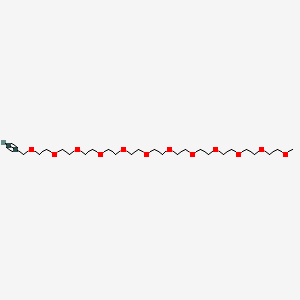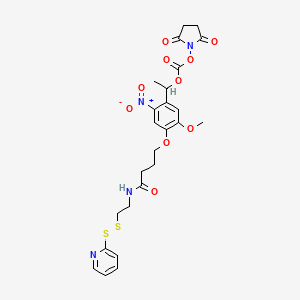
m-PEG6-SS-PEG6-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG6-SS-PEG6-methyl is a compound that consists of two polyethylene glycol (PEG) chains separated by a disulfide bond (-SS-), with a methyl group (-CH3) at one end of the molecule . This compound is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The molecular formula of this compound is C26H54O12S2, and it has a molecular weight of 622.83 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-SS-PEG6-methyl involves the reaction of two polyethylene glycol (PEG) chains with a disulfide bond (-SS-) and a methyl group (-CH3). The reaction typically requires the use of a reducing agent to form the disulfide bond and a methylating agent to introduce the methyl group. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG6-SS-PEG6-methyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
m-PEG6-SS-PEG6-methyl has a wide range of applications in scientific research, including:
Chemistry: Used as a cleavable linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for targeted delivery and controlled release.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and drug delivery systems
Wirkmechanismus
The mechanism of action of m-PEG6-SS-PEG6-methyl involves the cleavage of the disulfide bond under reducing conditions, releasing the attached molecules. This property makes it an ideal linker for antibody-drug conjugates (ADCs), where the drug is released in the reducing environment of the target cell. The molecular targets and pathways involved include the reduction of the disulfide bond by intracellular thiols, leading to the release of the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG6-SS-PEG6-amine: Similar structure but with an amine group instead of a methyl group.
m-PEG6-SS-PEG6-carboxyl: Similar structure but with a carboxyl group instead of a methyl group.
m-PEG6-SS-PEG6-hydroxyl: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
m-PEG6-SS-PEG6-methyl is unique due to its specific combination of a disulfide bond and a methyl group, which provides a balance of stability and cleavability. This makes it particularly useful in applications where controlled release of the attached molecule is critical .
Eigenschaften
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O12S2/c1-27-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-28-2/h3-26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUPYWMPJFBFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














